molecular formula C10H8ClN3O2 B5781182 4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole

4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole

Cat. No.: B5781182
M. Wt: 237.64 g/mol
InChI Key: LGBXQFPKDVMYFE-UHFFFAOYSA-N
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Description

4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a nitrophenylmethyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole typically involves the reaction of 4-chloropyrazole with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

    Reduction: 4-Amino-1-[(3-nitrophenyl)methyl]pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Coupling: Aryl or vinyl-substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Agricultural Chemistry: The compound may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and nitrophenylmethyl groups can influence the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenyl methyl sulfone: Similar structure but with a sulfone group instead of a pyrazole ring.

    4-Chloro-3-nitrophenyl (phenyl)methanone: Contains a ketone group instead of a pyrazole ring.

Uniqueness

4-Chloro-1-[(3-nitrophenyl)methyl]pyrazole is unique due to the presence of both a chloro group and a nitrophenylmethyl group on the pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-5-12-13(7-9)6-8-2-1-3-10(4-8)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXQFPKDVMYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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